molecular formula C15H16N2O4S B2717413 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034392-03-3

3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2717413
CAS No.: 2034392-03-3
M. Wt: 320.36
InChI Key: YMNBBERACSMDBZ-UHFFFAOYSA-N
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Description

3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic organic compound designed for investigative applications in medicinal chemistry and pharmacology. Its structure incorporates an oxazolidine-2,4-dione heterocyclic scaffold, a motif recognized in scientific literature for its diverse bioactivity potential. Research into analogous compounds suggests this core may interact with key biological targets, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a central role in glucose and lipid metabolism . Activation of PPARγ is a established mechanism for enhancing insulin sensitivity, making ligands for this receptor valuable tools for studying metabolic diseases like type 2 diabetes . Beyond its potential in metabolic research, the oxazolidine-2,4-dione scaffold is of interest for exploring antimicrobial agents. Related structures have demonstrated activity by inhibiting bacterial enzymes like Mur ligases, which are essential for peptidoglycan cell wall synthesis . This compound is provided exclusively for research purposes to facilitate the study of such mechanisms and support the development of novel therapeutic agents. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[1-(3-methylsulfanylbenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-22-12-4-2-3-11(5-12)14(19)16-6-10(7-16)8-17-13(18)9-21-15(17)20/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNBBERACSMDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the azetidine ring One common approach is the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions The oxazolidine-2,4-dione moiety can be introduced through a condensation reaction with a suitable diacid or its derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of more efficient catalysts for the acylation reaction.

Chemical Reactions Analysis

Types of Reactions

3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted azetidines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing azetidine and oxazolidine rings.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules in novel ways, making it a potential candidate for drug discovery and development.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is not well understood, but it is likely to involve interactions with specific molecular targets. The azetidine ring and oxazolidine-2,4-dione moiety may allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The methylthio group could also play a role in modulating the compound’s biological activity by affecting its binding affinity or stability.

Comparison with Similar Compounds

Core Heterocycle Variations

  • 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride (C6H9ClN2O3) : Shares the oxazolidine-2,4-dione and azetidine core but lacks the 3-(methylthio)benzoyl group. The absence of this aromatic substituent reduces molecular weight (192.6 g/mol vs. ~362.4 g/mol for the target compound) and likely impacts solubility and target binding .
  • Thiazolidine-2,4-dione Derivatives (): Replace the oxygen atom in oxazolidinedione with sulfur. For example, (Z)-5-(4-methoxybenzylidene)-3-coumarinylmethyl thiazolidine-2,4-dione (5g) exhibits a benzylidene substituent instead of the azetidine-benzoyl system.

Substituent Comparisons

  • Aromatic Groups :

    • The target compound’s 3-(methylthio)benzoyl group differs from common substituents like 4-methoxy (5g), 4-bromo (5k), or 4-fluoro (5i) in thiazolidinediones. The methylthio group enhances lipophilicity (LogP ~2.5–3.0) compared to polar groups like hydroxy or methoxy .
    • Benzylidene-substituted analogs (e.g., (Z)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione in ) feature conjugated double bonds, which may improve π-π stacking interactions absent in the target compound’s benzoyl-azetidine system .
  • Azetidine Functionalization :

    • In azetidin-2-one derivatives (), the β-lactam ring confers reactivity distinct from the azetidine in the target compound. For example, 4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (Scheme 6, ) includes a chloro and hydroxyphenyl group, contrasting with the methylthiobenzoyl group in the target .

Spectral Data

  • IR Spectroscopy :
    • Oxazolidine-2,4-dione carbonyl stretches appear at ~1750–1800 cm⁻¹, while thiazolidine-2,4-diones (e.g., 5g) show peaks at ~1680–1720 cm⁻¹ due to sulfur’s electron-donating effects .
  • ¹H NMR :
    • The azetidine protons in the target compound resonate at δ 3.5–4.5 ppm, comparable to azetidin-3-yl derivatives in . Benzylidene protons in analogs like 5g appear as singlets at δ 7.8–8.2 ppm, absent in the target due to its benzoyl group .

Physicochemical Profiles

Compound Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Key Substituents
Target Compound ~362.4 ~2.8 Not reported 3-(Methylthio)benzoyl, azetidine
3-(Azetidin-3-yl)oxazolidinedione 192.6 ~0.5 Not reported Unsubstituted azetidine
5g (Thiazolidinedione) ~410.4 ~2.2 210–212 4-Methoxybenzylidene, coumarinyl
SS4 () ~370.8 ~1.9 Not reported Dimethylaminophenyl, thiazolidine

Biological Activity

3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound with potential biological activities due to its unique structural features. It belongs to a class of heterocyclic compounds known for their diverse therapeutic applications. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O4S, with a molecular weight of 320.36 g/mol. The compound features an azetidine ring, an oxazolidine dione moiety, and a methylthio-substituted benzoyl group, which contributes to its biological properties.

PropertyValue
Molecular FormulaC15H16N2O4S
Molecular Weight320.36 g/mol
CAS Number2034392-03-3

Potential Biological Activities

  • Anticancer Activity : Compounds with similar structures have shown promising anticancer effects. For instance, derivatives containing oxazolidinedione moieties have been evaluated for their cytotoxicity against various cancer cell lines.
  • Antimicrobial Effects : Some related compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Insecticidal Activity : The exploration of similar derivatives has led to findings indicating larvicidal activity against mosquito vectors such as Aedes aegypti, which are responsible for transmitting diseases like dengue and Zika virus.

Case Studies and Research Findings

While specific case studies on this compound are scarce, insights can be drawn from related compounds:

  • Anticancer Evaluation : A study on thiazolidinone derivatives indicated that certain compounds exhibited IC50 values lower than standard treatments like irinotecan against human cancer cell lines (A549, HepG2, MCF-7), highlighting the potential for developing new anticancer agents .
  • Antimicrobial Studies : Research on related azetidine-based compounds revealed significant antibacterial activity with low MIC values against various pathogens. For example, one derivative showed an MIC value of 12.5 µg/mL against Salmonella typhi .

The precise mechanism of action for this compound remains largely unknown due to insufficient data. However, the presence of the oxazolidine dione structure suggests potential interactions with biological targets such as enzymes involved in cell proliferation or pathways associated with apoptosis.

Future Directions

Given the structural uniqueness of this compound:

  • Further Synthesis and Testing : Future research should focus on synthesizing this compound and conducting comprehensive biological evaluations to elucidate its activity.
  • Mechanistic Studies : Investigating the molecular interactions and pathways affected by this compound could provide insights into its therapeutic potential.
  • Exploration of Derivatives : Modifying the structure could enhance potency or selectivity towards specific biological targets.

Q & A

Q. What are the critical steps in synthesizing 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, and how are reaction conditions optimized?

The synthesis likely involves multi-step reactions, such as coupling the azetidine core with the methylthio-benzoyl group followed by oxazolidinedione ring formation. Key considerations include:

  • Protecting groups : For reactive sites (e.g., amine or thiol groups) to prevent side reactions .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) and controlled heating (60–100°C) may enhance yields .
  • Monitoring progress : Techniques like TLC or HPLC ensure intermediate purity .
  • Purification : Column chromatography or recrystallization is critical for isolating the final product .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what structural insights do they provide?

  • 1H/13C NMR : Identifies hydrogen/carbon environments, such as the oxazolidinedione carbonyl (~170 ppm) and azetidine ring protons (δ 3.5–4.5 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • IR spectroscopy : Detects functional groups like C=O (1750–1700 cm⁻¹) and C-S (700–600 cm⁻¹) .

Q. What are the common side reactions during synthesis, and how are they mitigated?

  • Hydrolysis of oxazolidinedione : Moisture-sensitive steps require anhydrous conditions .
  • Azetidine ring opening : Avoid strong acids/bases; use mild reagents (e.g., NaHCO₃ for neutralization) .
  • Thioether oxidation : Conduct reactions under inert atmosphere (N₂/Ar) to prevent S-oxidation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the oxazolidine-2,4-dione moiety in this compound?

Density functional theory (DFT) methods (e.g., B3LYP/6-311G(d,p)) calculate:

  • Electrostatic potential maps : Reveal nucleophilic/electrophilic sites (e.g., carbonyl groups) .
  • Transition-state modeling : Predicts reaction pathways for ring-opening or nucleophilic attacks .
  • Mulliken charges : Quantify electron distribution to guide derivatization strategies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H or 1H-13C couplings .
  • X-ray crystallography : Provides definitive stereochemistry if crystals are obtainable .
  • Isotopic labeling : Traces unexpected peaks (e.g., deuterated solvents or 13C-labeled intermediates) .

Q. How does the methylthio-benzoyl group influence the compound’s biological activity?

  • SAR studies : Compare analogs with/without the methylthio group in enzyme inhibition assays .
  • Molecular docking : Simulates interactions with biological targets (e.g., kinases or proteases) .
  • Metabolic stability : Assess thioether oxidation in liver microsome assays .

Q. What experimental designs optimize yield in large-scale synthesis?

  • DoE (Design of Experiments) : Tests variables (temperature, solvent ratio, catalyst loading) for interactions .
  • Flow chemistry : Enhances reproducibility for exothermic steps (e.g., coupling reactions) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve hydrogenation efficiency .

Methodological Notes

  • Synthetic protocols should prioritize reproducibility, with detailed logs of reaction conditions and failure analyses .
  • Data validation requires cross-referencing multiple techniques (e.g., NMR + MS + elemental analysis) .
  • Advanced applications (e.g., drug discovery) demand rigorous purity standards (>95% by HPLC) and toxicity screening .

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